tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a tert-butyl ester group, and difluoro and oxobutanoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Substituents: The difluoro groups can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Oxobutanoyl Group: The oxobutanoyl group can be attached through acylation reactions using acyl chlorides or anhydrides.
Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups or the oxobutanoyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro and oxobutanoyl groups may play a role in binding to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: Similar structure but lacks the difluoro substituents.
tert-Butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate: Another similar compound with different substituents on the piperidine ring.
Uniqueness
tert-Butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is unique due to the presence of both difluoro and oxobutanoyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl (5R)-3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFMJIIOAYJGV-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)[C@@H]1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119050 | |
Record name | 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227198-77-6 | |
Record name | 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227198-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 5-(1,3-dioxobutyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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